2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline
Overview
Description
“2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline” is a chemical compound with the molecular formula C22H16FNS . It is a member of the quinoline family, which is a class of organic compounds that are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a 4-fluorophenyl group attached via a sulfanyl linkage, and a 4-methylphenyl group attached to the 3-position of the quinoline .Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including compounds similar to 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline, are known for their anticorrosive properties. They show good effectiveness against metallic corrosion due to their association with high electron density, which enables them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Medicinal Chemistry
Quinoline and its derivatives are significant in medicinal chemistry due to their broad spectrum of bioactivity. They are used as core templates in drug design and have shown tremendous benefits in medicinal chemistry research. The derivatives of bioactive quinolines have been harnessed via synthetic approaches for potential therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).
Optoelectronic Materials
Quinazolines, a group closely related to quinolines, are extensively used in the synthesis and application of optoelectronic materials. They are integral in creating luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anion Sensing
Functionalized quinoxaline derivatives, closely related to quinoline, are used in chromogenic and fluorogenic chemosensors for inorganic anions. These chemosensors are crucial in biomolecular science and employ quinoxaline-based receptors for anion selectivity by colorimetric and fluorescence response (Dey, Al Kobaisi, & Bhosale, 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-(4-methylphenyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNS/c1-15-6-8-16(9-7-15)20-14-17-4-2-3-5-21(17)24-22(20)25-19-12-10-18(23)11-13-19/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMCDCBNSLFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219216 | |
Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-48-6 | |
Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339102-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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